molecular formula C19H23NO4 B12994490 (S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

Cat. No.: B12994490
M. Wt: 329.4 g/mol
InChI Key: WXQGOWCFXXGOLZ-HNNXBMFYSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid typically involves the protection of the amino group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve the use of di-tert-butyl dicarbonate and a suitable base. The reaction conditions are optimized to ensure high yield and purity of the product. The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group.

    Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(phenylmethyl)propanoic acid: Similar structure but with a phenyl group instead of a naphthalenyl group.

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(benzyl)propanoic acid: Another similar compound with a benzyl group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is unique due to the presence of the naphthalenyl group, which can impart different chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-1-ylpropanoic acid

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-15(17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m0/s1

InChI Key

WXQGOWCFXXGOLZ-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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